Tenovin-2 is a chemical compound with the CAS Number: 666211-30-9 . It has a molecular weight of 397.54 and its IUPAC name is N-[4-({[(4-tert-butylbenzoyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide .
The molecular formula of Tenovin-2 is C22H27N3O2S . The InChI code for Tenovin-2 is 1S/C22H27N3O2S/c1-14(2)19(26)23-17-10-12-18(13-11-17)24-21(28)25-20(27)15-6-8-16(9-7-15)22(3,4)5/h6-14H,1-5H3,(H,23,26)(H2,24,25,27,28) .
Tenovin-2 is a pale-yellow to yellow-brown solid . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.
Tenovin-2 was developed as part of a series of compounds aimed at exploring the biological roles of sirtuins. It is classified as a small molecule inhibitor and is identified by its chemical structure, which includes specific functional groups that facilitate its interaction with target proteins. The compound is cataloged under the Chemical Abstracts Service registry number 666211-30-9, indicating its unique identification in chemical databases.
The synthesis of Tenovin-2 typically involves several key steps:
The industrial production methods mirror these laboratory techniques but are optimized for scale, focusing on reaction conditions like temperature and solvent choice to maximize yield and minimize impurities.
The molecular structure of Tenovin-2 features a complex arrangement that includes multiple rings and functional groups essential for its biological activity. The precise three-dimensional conformation allows it to effectively bind to sirtuin proteins, inhibiting their deacetylase activity.
Key data points include:
Tenovin-2 engages in specific biochemical interactions primarily through competitive inhibition of sirtuins. Its mechanism involves binding to the active site of SirT1 and SirT2, thereby preventing substrate access necessary for deacetylation reactions.
In laboratory settings, Tenovin-2 has been shown to induce apoptosis in cancer cell lines by modulating pathways associated with cell cycle regulation and stress responses. This effect is mediated through the activation of p53, a critical tumor suppressor protein that influences cell survival and apoptosis .
The mechanism by which Tenovin-2 exerts its effects involves several key processes:
The efficacy of Tenovin-2 can be influenced by environmental factors such as drug interactions and cellular contexts, which can affect its therapeutic potential.
Tenovin-2 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various experimental applications and formulations .
Tenovin-2 has significant potential applications in scientific research:
Tenovin-2 belongs to the tenovin family of small molecules initially identified for their capacity to activate the tumor suppressor protein p53. The primary mechanism involves potent inhibition of NAD⁺-dependent class III histone deacetylases known as sirtuins. Biochemical analyses reveal that Tenovin-2 exhibits differential inhibitory activity across sirtuin isoforms. In vitro studies demonstrate strong suppression of Sirtuin 1 and Sirtuin 2 deacetylase activities, with half-maximal inhibitory concentration (IC₅₀) values in the low micromolar range (typically 1–10 μM). In contrast, its efficacy against Sirtuin 3 is substantially weaker, often requiring concentrations exceeding 50 μM for comparable inhibition [1] [2]. This selectivity profile aligns with structural analyses showing Sirtuin 1 and Sirtuin 2 share greater catalytic domain homology than Sirtuin 3 [1].
The functional consequences of this inhibition are profound. By blocking Sirtuin 1-mediated deacetylation, Tenovin-2 enhances acetylation and stabilization of p53, promoting its transcriptional activity. Simultaneously, Sirtuin 2 inhibition increases acetylation of critical substrates like α-tubulin and histone H4 lysine 16, disrupting mitotic progression and chromatin organization. Notably, Tenovin-2 does not significantly inhibit the demyristoylation activity of Sirtuin 2—a distinct catalytic function dependent on substrate binding kinetics and cofactor accessibility [2].
Table 1: Comparative Sirtuin Inhibition Profile of Tenovin-2
Sirtuin Isoform | Primary Activity Targeted | Inhibition Efficacy (IC₅₀ Range) | Key Substrates Affected |
---|---|---|---|
Sirtuin 1 | Deacetylation | 1–10 μM | p53, Histone H3 |
Sirtuin 2 | Deacetylation | 1–10 μM | α-Tubulin, Histone H4 |
Sirtuin 3 | Deacetylation | >50 μM | SOD2, GDH |
The isoform selectivity of Tenovin-2 arises from specific interactions within the conserved catalytic cores of sirtuins and their divergent N- and C-terminal domains. Crystallographic data indicate that all mammalian sirtuins possess a conserved NAD⁺-binding Rossmann-fold domain. However, variations in substrate channel topology and electrostatic surfaces govern ligand accessibility. Tenovin-2’s hydrophobic scaffold optimally occupies the substrate-binding cleft of Sirtuin 1 and Sirtuin 2 through van der Waals contacts and π-stacking interactions with aromatic residues. The deeper and narrower acyl-substrate channel of Sirtuin 3, coupled with its distinct mitochondrial localization sequence, reduces Tenovin-2 binding affinity [2] [5].
Mutational studies further elucidate selectivity determinants. Truncation of the Sirtuin 2 N-terminal domain, which regulates oligomerization and substrate recognition, diminishes Tenovin-2 binding. Similarly, point mutations in the "selectivity pocket" near the catalytic zinc ion in Sirtuin 1 reduce inhibitor potency. These structural insights explain why minor chemical modifications to the tenovin scaffold—such as those in Tenovin-6—can alter target specificity toward Sirtuin 3 or other off-target proteins [2] [10].
Beyond p53 activation, Tenovin-2 exerts significant biological effects through p53-independent pathways, most notably via induction of the cyclin-dependent kinase inhibitor Cyclin-Dependent Kinase Inhibitor 1A (p21). Transcriptomic analyses reveal that Tenovin-2 upregulates p21 mRNA and protein levels even in p53-null cell lines. This occurs through at least two interconnected mechanisms:
First, Tenovin-2 promotes the interaction between the transcription factor Microphthalmia-Associated Transcription Factor and the nucleolar phosphoprotein Nucleophosmin 1. This complex binds the p21 promoter, displacing repressors like TRF2 (Telomeric Repeat-Binding Factor 2). TRF2 normally recruits the Repressor Element-1 Silencing Transcription factor-Corepressor of Repressor Element-1 Silencing Transcription factor-Lysine-Specific Demethylase 1 complex to deacetylate histone H3 lysine 4 and repress p21 transcription. Tenovin-2 disrupts this complex, enhancing histone acetylation and promoter accessibility [3] [8].
Second, Tenovin-2 induces reactive oxygen species accumulation, which stabilizes nuclear p21 protein and promotes its association with proliferating cell nuclear antigen in chromatin. This interaction directly inhibits DNA replication fork progression, contributing to S-phase arrest independently of p53 status [7].
Table 2: p53-Independent Mechanisms of p21 Upregulation by Tenovin-2
Mechanism | Key Molecular Players | Functional Outcome |
---|---|---|
Transcriptional derepression | Microphthalmia-Associated Transcription Factor, Nucleophosmin 1, TRF2-Repressor Element-1 Silencing Transcription factor complex | Chromatin remodeling at p21 promoter |
Reactive oxygen species-mediated stabilization | Proliferating cell nuclear antigen, DNA replication complexes | Replication fork arrest, S-phase delay |
Tenovin-2’s induction of p21 integrates with broader cell cycle regulatory networks, eliciting context-dependent arrest phenotypes. In gastric cancer cells, Tenovin-2 triggers either G₁ phase arrest (via p21-mediated inhibition of cyclin-dependent kinase 2/cyclin E complexes) or S-phase arrest (through proliferating cell nuclear antigen sequestration). The dominant phenotype depends on cellular genetic background:
Additionally, Tenovin-2 dysregulates the G₂/M checkpoint by increasing Wee1 kinase activity and inactivating cell division cycle 25 phosphatases. This is partly attributable to Sirtuin 2 inhibition, which elevates acetylation of the nuclear kinase Maternal Embryonic Leucine Zipper Kinase, enhancing its stability. Consequently, cells accumulate in G₂ phase with unrepaired DNA damage, sensitizing them to cytotoxic agents [4] [9]. The compound simultaneously suppresses pro-survival signals like Wnt/β-catenin and Myc by inhibiting Sirtuin 1-mediated deacetylation of β-catenin and disrupting Myc-Max complex formation. This multi-target engagement creates a synthetic lethal environment in transformed cells, where concurrent disruption of G₁/S, intra-S, and G₂/M checkpoints overwhelms homeostatic redundancy in cell cycle control [4] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: